molecular formula C16H16FN5O2S B12264682 ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12264682
M. Wt: 361.4 g/mol
InChI Key: NXZNWULWUHDJMK-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole rings

Uniqueness

Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a triazole ring and a pyrimidine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H16FN5O2S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)triazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16FN5O2S/c1-3-24-15(23)13-9(2)18-16(25)19-14(13)12-8-22(21-20-12)11-6-4-10(17)5-7-11/h4-8,14H,3H2,1-2H3,(H2,18,19,25)

InChI Key

NXZNWULWUHDJMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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